Setazindol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Setazindol is a chemical compound known for its anorectic properties, meaning it suppresses appetite. It has the molecular formula C15H16ClNO and a molar mass of 261.75 g/mol . Despite its potential, this compound was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions
Setazindol can be synthesized through several methods:
-
Reduction of 2-bromomethyl-4’-chlorobenzophenone
Step 1: Reduction of 2-bromomethyl-4’-chlorobenzophenone with sodium borohydride in methanol produces 2-bromomethyl-4’-chlorobenzhydrol.
Step 2: Treatment with methylamine in methanol yields this compound.
-
Reduction of 2-cyano-4’-chlorobenzophenone
Step 1: Reduction with lithium aluminium hydride in tetrahydrofuran produces 2-aminomethyl-4’-chlorobenzhydrol.
Step 2: Acylation with p-toluenesulfonyl chloride in pyridine, followed by methylation with methyl iodide and sodium hydroxide in ethanol, yields 2-(N-methyl-N-tosylaminomethyl)-4’-chlorobenzhydrol.
Step 3: Hydrolysis with sulfuric acid in water at 180°C produces this compound.
-
Reaction of 3-(4-chlorophenyl)phthalide with methylamine
Step 1: Reaction in benzene produces 2-methylaminocarbonyl-4’-chlorobenzhydrol.
Step 2: Reduction with lithium aluminium hydride in tetrahydrofuran yields this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes, optimized for large-scale production. This would involve the use of automated reactors, precise control of reaction conditions, and efficient purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Setazindol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in this compound.
Substitution: Halogen atoms in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride and sodium borohydride are frequently used.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methods.
Biology: Investigated for its effects on biological systems, particularly its anorectic properties.
Medicine: Explored for potential therapeutic uses, although it was never marketed.
Mechanism of Action
The anorectic effect of Setazindol is believed to be mediated through its interaction with neurotransmitter systems in the brain. It likely targets pathways involved in appetite regulation, although the exact molecular targets and pathways are not fully elucidated.
Comparison with Similar Compounds
Setazindol can be compared with other anorectic compounds such as:
Phentermine: Another anorectic agent with a different chemical structure but similar appetite-suppressing effects.
Fenfluramine: Known for its anorectic properties but with a different mechanism of action.
Sibutramine: A compound that also suppresses appetite but has a distinct chemical structure and pharmacological profile.
This compound is unique due to its specific chemical structure and the synthetic routes used for its preparation.
Properties
CAS No. |
56481-43-7 |
---|---|
Molecular Formula |
C15H16ClNO |
Molecular Weight |
261.74 g/mol |
IUPAC Name |
(4-chlorophenyl)-[2-(methylaminomethyl)phenyl]methanol |
InChI |
InChI=1S/C15H16ClNO/c1-17-10-12-4-2-3-5-14(12)15(18)11-6-8-13(16)9-7-11/h2-9,15,17-18H,10H2,1H3 |
InChI Key |
GMQRLEHODLAXAW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)O |
Related CAS |
27683-73-4 (hydrochloride) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.